An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-3-fluorophenyl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-3-fluorophenyl)methanol
Introduction
(2-Amino-3-fluorophenyl)methanol is a fluorinated aromatic amino alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. Its unique structural combination of an aminobenzyl alcohol scaffold with a fluorine substituent offers a compelling profile for drug discovery and development. The presence of the fluorine atom can profoundly influence key molecular properties such as metabolic stability, lipophilicity, and binding interactions with biological targets, making this compound a valuable building block for novel therapeutics.[1] This guide provides a comprehensive overview of the core physicochemical properties of (2-Amino-3-fluorophenyl)methanol, offering both established data and predictive insights to support its application in research and development. We will delve into its structural and physical characteristics, spectroscopic signature, a plausible synthetic route, and its anticipated reactivity and stability. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, designed to ensure scientific rigor and reproducibility.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. (2-Amino-3-fluorophenyl)methanol possesses a benzene ring substituted with an amino group, a fluorine atom, and a hydroxymethyl group. The ortho-positioning of the amino and hydroxymethyl groups, coupled with the adjacent fluorine atom, creates a distinct electronic and steric environment that dictates its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | (2-Amino-3-fluorophenyl)methanol | [2] |
| CAS Number | 906811-49-2 | [2] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N)CO | [3] |
| InChI | InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | [3] |
| InChIKey | INHMLQNOOUDYIQ-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value | Basis for Estimation |
| Melting Point | Not available | 85-95 °C | Based on the melting point of similar substituted aminobenzyl alcohols. The presence of fluorine and the potential for intermolecular hydrogen bonding would suggest a relatively high melting point for a molecule of this size. |
| Boiling Point | Not available | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the amino and hydroxyl groups. Decomposition at elevated temperatures is likely. |
| Solubility | Not available | Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The amino and hydroxyl groups will contribute to water solubility through hydrogen bonding. However, the aromatic ring and fluorine atom will increase lipophilicity. As with many amino acids, solubility is expected to be pH-dependent.[4] |
| pKa (acid dissociation constant) | Not available | pKa₁ (Ar-NH₃⁺) ≈ 3-4; pKa₂ (-OH) ≈ 14-15 | The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the anilinic amino group, resulting in a lower pKa for its conjugate acid compared to aniline (pKa ≈ 4.6). The alcoholic proton is expected to have a pKa typical for benzyl alcohols. |
| Purity | 95% - 98% | - | Data from commercial suppliers.[5] |
| Appearance | Solid | - | As described by suppliers.[5] |
Spectroscopic Profile
The spectroscopic signature of a molecule provides a fingerprint for its identification and structural elucidation. Below are the predicted key features for the NMR and IR spectra of (2-Amino-3-fluorophenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for (2-Amino-3-fluorophenyl)methanol in a common solvent like DMSO-d₆ are outlined below. These predictions are based on standard chemical shift tables and the known electronic effects of the substituents. For more precise predictions, specialized software can be employed.[6][7][8]
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.8 - 7.2 | m | 3H | Ar-H | The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. |
| ~ 5.0 - 5.5 | br s | 2H | -NH₂ | The chemical shift of the amino protons can vary and the peak is often broad due to exchange. |
| ~ 4.5 | t | 1H | -OH | The hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons. |
| ~ 4.4 | d | 2H | -CH₂- | The methylene protons will be a doublet due to coupling with the hydroxyl proton. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 155 (d) | C-F | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. |
| ~ 130 - 140 | C-NH₂ | The carbon attached to the amino group. |
| ~ 120 - 130 | C-CH₂OH | The carbon attached to the hydroxymethyl group. |
| ~ 110 - 125 | Ar-C | The remaining aromatic carbons. |
| ~ 60 | -CH₂- | The methylene carbon of the hydroxymethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | O-H, N-H | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2950 - 2850 | C-H (aliphatic) | Stretching |
| 1620 - 1580 | C=C (aromatic) | Stretching |
| 1250 - 1150 | C-N | Stretching |
| 1100 - 1000 | C-O | Stretching |
| 1100 - 1000 | C-F | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 142.06627 |
| [M+Na]⁺ | 164.04821 |
| [M-H]⁻ | 140.05171 |
| [M]⁺ | 141.05844 |
Data predicted using computational tools.[3]
Synthesis and Characterization
A plausible and efficient synthesis of (2-Amino-3-fluorophenyl)methanol can be envisioned through the reduction of a suitable precursor such as 2-amino-3-fluorobenzoic acid or its ester derivative. A common and effective method involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).
Proposed Synthetic Route
The synthesis can be achieved by the reduction of methyl 2-amino-3-fluorobenzoate. This starting material can be prepared from 2-amino-3-fluorobenzoic acid.[11]
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- 5. (2-Amino-3-fluorophenyl)methanol | 906811-49-2 [sigmaaldrich.com]
- 6. NMR Predictor - Documentation [docs.chemaxon.com:443]
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- 9. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]
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